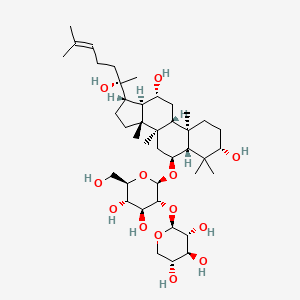

Notoginsenoside R2

Descripción general

Descripción

El Ginsenosido Ng-R2 es una saponina triterpenoide que se encuentra en las raíces de Panax ginseng y Panax quinquefolius. Los ginsenósidos son los principales componentes activos responsables de las propiedades medicinales del ginseng, que se ha utilizado en la medicina tradicional durante siglos. El Ginsenosido Ng-R2 es conocido por sus diversos efectos farmacológicos, que incluyen propiedades antiinflamatorias, anticancerígenas y neuroprotectoras .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a valuable compound for studying the structure-activity relationships of saponins and their derivatives.

Biology: Ginsenoside Ng-R2 is used in research to understand its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.

Medicine: It has shown promise in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.

Mecanismo De Acción

El Ginsenosido Ng-R2 ejerce sus efectos a través de diversos objetivos y vías moleculares:

Antiinflamatorio: Inhibe la producción de citocinas y mediadores proinflamatorios al modular vías de señalización como NF-κB y MAPK.

Anticancerígeno: El Ginsenosido Ng-R2 induce la apoptosis en las células cancerosas mediante la activación de las caspasas y la regulación de la expresión de las proteínas de la familia Bcl-2.

Análisis Bioquímico

Biochemical Properties

Notoginsenoside R2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with miR-27a and SOX8, a transcription factor . This compound decreases the expression of miR-27a, which in turn negatively modulates SOX8 expression . This interaction plays a crucial role in the compound’s neuroprotective effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate Aβ25-35-triggered neuronal apoptosis and inflammation . It also enhances the cognitive function of Alzheimer’s disease mice and inhibits neuronal apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been found to upregulate β-catenin expression through the activation of SOX8, thus suppressing apoptosis and neuroinflammation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited, it has been observed that this compound can alleviate Aβ25-35-triggered neuronal apoptosis and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsIt has been found that this compound enhances the cognitive function of Alzheimer’s disease mice and inhibits neuronal apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with are not mentioned in the current literature, it has been found that this compound can alleviate Aβ25-35-triggered neuronal apoptosis and inflammation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de Ginsenosido Ng-R2 implica la extracción de raíces de ginseng seguida de procesos de purificación. La extracción se realiza normalmente utilizando disolventes como el etanol o el metanol. El extracto bruto se somete entonces a técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para aislar el Ginsenosido Ng-R2 .

Métodos de producción industrial: La producción industrial de Ginsenosido Ng-R2 suele implicar enfoques biotecnológicos, incluyendo el uso de fermentación microbiana y biotransformación enzimática. La fermentación microbiana utiliza microorganismos modificados genéticamente para producir Ginsenosido Ng-R2 a partir de precursores más simples. La biotransformación enzimática implica el uso de enzimas específicas para convertir los principales ginsenósidos en Ginsenosido Ng-R2 .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ginsenosido Ng-R2 se somete a diversas reacciones químicas, como la hidrólisis, la oxidación y la glicosilación. Las reacciones de hidrólisis implican la ruptura de los enlaces glucosídicos, lo que lleva a la formación de derivados desglicosilados. Las reacciones de oxidación pueden modificar los grupos hidroxilo presentes en la molécula .

Reactivos y condiciones comunes:

Hidrólisis: Las condiciones ácidas o enzimáticas se utilizan comúnmente para la hidrólisis. Las enzimas como la β-glucosidasa se emplean para hidrolizar selectivamente los enlaces glucosídicos.

Principales productos formados: Los principales productos que se forman a partir de estas reacciones incluyen diversos derivados desglicosilados y oxidados del Ginsenosido Ng-R2, que pueden presentar diferentes actividades farmacológicas .

4. Aplicaciones de la investigación científica

Química: Sirve como un compuesto valioso para estudiar las relaciones estructura-actividad de las saponinas y sus derivados.

Biología: El Ginsenosido Ng-R2 se utiliza en la investigación para comprender sus efectos sobre los procesos celulares, incluyendo la apoptosis, la proliferación celular y la diferenciación.

Medicina: Ha mostrado ser prometedor en el tratamiento del cáncer, las enfermedades neurodegenerativas y las afecciones inflamatorias.

Comparación Con Compuestos Similares

El Ginsenosido Ng-R2 es único entre los ginsenósidos debido a su patrón de glicosilación específico y su perfil farmacológico. Entre los compuestos similares se incluyen:

Ginsenosido Rg1: Conocido por sus efectos de mejora cognitiva y anti-fatiga.

Ginsenosido Rb1: Exhibe fuertes propiedades antiinflamatorias y antidiabéticas.

Ginsenosido Rh2: Destacado por su potente actividad anticancerígena.

En comparación con estos compuestos, el Ginsenosido Ng-R2 tiene una combinación distintiva de efectos antiinflamatorios, anticancerígenos y neuroprotectores, lo que lo convierte en un compuesto versátil para diversas aplicaciones terapéuticas .

Propiedades

IUPAC Name |

2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIRVWPHRMMRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80418-25-3 | |

| Record name | Notoginsenoside R2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: Notoginsenoside R2 exhibits its effects through various mechanisms. [, , ] For instance, it has been shown to activate the MEK1/2-ERK1/2 pathways, leading to the activation of P90RSK and Nrf2. [] This activation subsequently inhibits BAD, prevents mitochondrial membrane depolarization, and enhances phase II detoxifying enzymes, ultimately protecting neurons from 6-hydroxydopamine-induced oxidative stress and apoptosis. [] In other studies, this compound was found to inhibit the Rap1GAP/PI3K/Akt signaling pathway, leading to reduced cell viability, proliferation, and tube formation in pHUVECs. [] It also appears to promote intracellular glycolysis in these cells. []

A: this compound is a dammarane-type triterpenoid saponin. [] While its molecular formula and weight are not explicitly stated in the provided abstracts, its spectroscopic data, including 1H and 13C NMR data, have been fully assigned. [] These assignments provide valuable information about its structure and can be used for its identification and characterization.

ANone: The provided abstracts do not contain specific details about the material compatibility and stability of this compound under various conditions. Further research is needed to explore its performance and applications in different material contexts.

ANone: The provided research focuses on the biological activity of this compound, and there is no mention of it possessing catalytic properties or applications.

A: While the provided abstracts do not detail specific computational studies on this compound, one study employed in silico screening to identify potential acetylcholinesterase inhibitors. [] This approach could be applied to investigate this compound and develop QSAR models to predict its activity and interactions.

ANone: The provided abstracts do not explicitly investigate the impact of structural modifications on the activity of this compound. Further research focusing on SAR would be valuable to optimize its potency and selectivity for specific therapeutic applications.

ANone: The abstracts do not contain specific details regarding the stability of this compound under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability. Further research is necessary to address these aspects, which are crucial for its development as a potential therapeutic agent.

ANone: The provided research primarily focuses on the biological activity and chemical characterization of this compound, and there is no mention of specific SHE regulations associated with this compound.

ANone: The provided abstracts do not offer information on resistance mechanisms or cross-resistance related to this compound. Further investigations are required to address this aspect, especially if it is developed as a therapeutic agent.

A: While the provided abstracts do not extensively discuss the toxicity of this compound, one study mentions that it induced colonic microvascular injuries in rats at specific doses. [] More comprehensive toxicological studies are needed to ascertain its safety profile, potential adverse effects, and long-term effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)